PROTAC BCR-ABL1 ligand 1
説明
4-(6-((4-(Trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)phenol (CAS: 2489876-34-6) is a pyrimidine-derived compound with a molecular formula of C₁₇H₁₂F₃N₃O₂ and a molecular weight of 347.29 g/mol . Its structure features a central pyrimidine ring substituted at the 4-position with a phenol group and at the 6-position with a 4-(trifluoromethoxy)phenylamino moiety. The trifluoromethoxy (-OCF₃) group enhances metabolic stability and lipophilicity, while the phenolic hydroxyl (-OH) group contributes to hydrogen bonding and aqueous solubility . This compound has been explored as a building block for kinase inhibitors and PROTACs (proteolysis-targeting chimeras) due to its modular structure .
特性
IUPAC Name |
4-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c18-17(19,20)25-14-7-3-12(4-8-14)23-16-9-15(21-10-22-16)11-1-5-13(24)6-2-11/h1-10,24H,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNHUSXTCNMGSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Step 1: Amination of 4,6-Dichloropyrimidine
Reagents and Conditions :
-
Substrate : 4,6-Dichloropyrimidine (1.0 g, 6.71 mmol)
-
Amine : 4-(Trifluoromethoxy)aniline (1.189 g, 6.71 mmol)
-
Base : Triethylamine (0.93 mL, 6.71 mmol)
-
Solvent : Ethanol (30 mL)
Mechanism :
The reaction proceeds via nucleophilic displacement of the chlorine atom at the 6-position of pyrimidine by the aniline derivative. Triethylamine acts as a base to deprotonate the amine and facilitate substitution.
Yield : 54% (1.04 g) after column chromatography (0–6% methanol/DCM).
Step 2: Suzuki-Miyaura Coupling
Objective : Introduce the phenol group via cross-coupling.
Reagents and Conditions :
-
Intermediate : 6-Chloro-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine (300 mg, 1.04 mmol)
-
Boronic Acid : (4-Hydroxyphenyl)boronic acid (143 mg, 1.04 mmol)
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) (120 mg, 10 mol%)
-
Base : Sodium carbonate (439 mg, 4.14 mmol)
-
Solvent : 1:1 Acetonitrile/Water (20 mL)
Mechanism :
The Suzuki coupling occurs at the 4-position of the pyrimidine ring, replacing the chlorine atom with the aryl group from the boronic acid. The palladium catalyst facilitates oxidative addition and transmetallation steps.
Yield : 95% (345 mg) after filtration and acid precipitation.
Alternative Synthetic Approaches
While the primary route dominates literature, alternative methods have been explored for scalability or cost efficiency.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, particularly in coupling steps. For instance:
-
Irradiation at 120°C for 10 minutes achieves yields comparable to reflux conditions in shorter times.
Critical Reaction Parameters
Optimization of reaction conditions is vital for reproducibility and yield.
Purification and Characterization
Post-synthesis purification and characterization are critical for compound validation.
Purification Methods
Spectroscopic Data
NMR (DMSO-d₆):
-
δ 10.42 (s, 1H, NH), 10.18 (s, 1H, OH), 8.71 (s, 1H, pyrimidine-H), 7.82 (dd, J = 17.2, 8.8 Hz, 4H, aromatic).
HRMS :
Challenges and Mitigation Strategies
-
Catalyst Deactivation : Use of air-free conditions and anhydrous solvents minimizes Pd catalyst poisoning.
-
Byproduct Formation : Excess boronic acid or prolonged reaction times lead to homocoupling. Addressed by stoichiometric control.
Comparative Analysis of Methods
化学反応の分析
Types of Reactions
4-(6-((4-(Trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)phenol primarily undergoes binding and degradation reactions rather than traditional chemical reactions like oxidation or reduction. The key reaction involves the formation of a ternary complex between the PROTAC, the target protein (BCR-ABL1), and the E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein .
Common Reagents and Conditions
The common reagents used in the synthesis of 4-(6-((4-(Trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)phenol include various organic solvents, coupling agents, and protecting groups. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and activity of the final product .
Major Products
The major product of the reaction involving 4-(6-((4-(Trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)phenol is the ubiquitinated BCR-ABL1 protein, which is subsequently degraded by the proteasome. This degradation leads to the inhibition of downstream signaling pathways that are essential for the survival and proliferation of leukemic cells .
科学的研究の応用
Structure
The compound features a trifluoromethoxy group, which enhances its lipophilicity and potential biological activity. The presence of the pyrimidine ring is significant for its interactions with biological targets.
Anticancer Activity
One of the primary applications of this compound is in the development of anticancer agents. Studies have indicated that derivatives of pyrimidine compounds exhibit significant inhibitory effects against various cancer cell lines.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that modifications of the pyrimidine structure led to compounds with enhanced activity against leukemia cells. The trifluoromethoxy substitution was found to increase potency by improving binding affinity to the target enzymes involved in cancer proliferation .
Inhibition of Tyrosine Kinases
The compound has been identified as a potential inhibitor of tyrosine kinases, which are critical in the signaling pathways of many cancers.
Data Table: Inhibition Potency
| Compound Name | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| 4-(6-((4-(Trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)phenol | Bcr-Abl | 0.5 | |
| GNF-2 | Bcr-Abl | 0.3 |
This table illustrates the comparative inhibition potency of the compound against Bcr-Abl kinase, which is implicated in chronic myeloid leukemia.
Antiviral Properties
Emerging research suggests that compounds similar to 4-(6-((4-(Trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)phenol may exhibit antiviral properties, particularly against RNA viruses.
Case Study:
A recent investigation reported that a related compound demonstrated significant antiviral activity against Zika virus by inhibiting viral replication through interference with viral RNA synthesis pathways .
Neuroprotective Effects
Research has indicated potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Findings:
In vitro studies have shown that the compound can reduce oxidative stress and inflammation in neuronal cells, suggesting a protective effect against neurodegeneration .
作用機序
4-(6-((4-(Trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)phenol exerts its effects by forming a ternary complex with the BCR-ABL1 protein and the E3 ubiquitin ligase Von Hippel-Lindau. This complex facilitates the ubiquitination of the BCR-ABL1 protein, marking it for degradation by the proteasome. The degradation of BCR-ABL1 leads to the inhibition of downstream signaling pathways, such as the STAT5 pathway, which are crucial for the survival and proliferation of leukemic cells .
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues
Key Findings
Solubility and Bioavailability: The phenol group in the target compound confers higher aqueous solubility (logP ~3.4) compared to its trifluoromethyl-substituted analogues (logP >4.0) . However, derivatives with carboxylic acid groups (e.g., benzoic acid in ) exhibit even greater solubility, making them preferable for oral formulations.
Enzyme Binding Affinity :
- The trifluoromethoxy group enhances binding to hydrophobic pockets in kinase domains. For example, the target compound shows moderate FAK (focal adhesion kinase) inhibition (IC₅₀ ~200 nM), whereas morpholine-substituted derivatives (e.g., in ) achieve IC₅₀ values <50 nM due to additional hydrogen bonding.
Metabolic Stability :
- Compounds with -OCF₃ groups (including the target) resist oxidative metabolism better than those with -OCH₃ or -CF₃ groups. For instance, the target compound has a hepatic microsomal half-life of >60 minutes, compared to <30 minutes for 4-(4-methoxyphenyl) analogues .
Synthetic Accessibility :
- The target compound is synthesized via Suzuki-Miyaura coupling between 6-chloro-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine and 4-hydroxyphenylboronic acid (yield: ~75%) . In contrast, benzoic acid derivatives require additional carboxylation steps, reducing overall yield to ~42% .
Limitations
- The phenolic -OH group increases susceptibility to glucuronidation, reducing in vivo half-life compared to methyl-ether-protected derivatives .
- Limited blood-brain barrier penetration due to polarity, unlike lipophilic analogues with morpholine or piperazine substituents .
生物活性
The compound 4-(6-((4-(Trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)phenol , also known by its CAS number 2489876-34-6, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on recent research findings.
- Molecular Formula : C17H12F3N3O2
- Molecular Weight : 347.29 g/mol
- Structure : The compound features a pyrimidine ring substituted with a trifluoromethoxy group and a phenolic moiety, which may influence its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to 4-(6-((4-(Trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)phenol exhibit significant anticancer activities. For instance, derivatives with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer models. The IC50 values for these compounds ranged from 0.87 to 12.91 µM, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
The proposed mechanisms of action include:
- Inhibition of Enzyme Activity : The presence of the trifluoromethoxy group enhances binding affinity to target enzymes involved in cancer progression. For example, docking studies have shown favorable interactions with matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis .
- Induction of Apoptosis : Cellular assays revealed that treatment with this compound leads to increased levels of caspase activity, suggesting that it promotes apoptotic pathways in cancer cells .
- Cell Cycle Arrest : Flow cytometry analysis indicated that the compound alters cell cycle progression, particularly leading to G2/M phase arrest, which is critical for preventing cancer cell proliferation .
Comparative Biological Activity Table
| Compound Name | IC50 (µM) | Target | Biological Activity |
|---|---|---|---|
| 4-(6-((4-(Trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)phenol | 0.87 - 12.91 | MCF-7, MDA-MB-231 | Anticancer |
| 5-Fluorouracil | 17.02 | MCF-7 | Chemotherapy Standard |
| BPU (similar structure) | Not specified | MMPs | Anticancer via apoptosis |
Case Studies
- In Vivo Efficacy : In a study involving murine models, the compound demonstrated a significant reduction in tumor volume when administered at doses of 40 mg/kg daily for three days. The results showed over a two-log reduction in viral load in infected tissues, indicating not only anticancer properties but also potential antiviral effects .
- Safety Profile : Toxicity studies indicated a favorable safety margin with minimal adverse effects observed at therapeutic doses, suggesting that this compound could be considered for further clinical development .
Q & A
Q. What are the key synthetic routes for 4-(6-((4-(Trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)phenol?
The synthesis typically involves multi-step reactions: (1) constructing the pyrimidine core via condensation of amidine derivatives with diketones or via Suzuki-Miyaura coupling for aryl substitution, (2) introducing the 4-(trifluoromethoxy)phenylamino group through nucleophilic aromatic substitution or palladium-catalyzed amination, and (3) coupling the phenol moiety using protective group strategies (e.g., tert-butyldimethylsilyl protection followed by deprotection). Critical intermediates should be characterized by NMR and LC-MS to confirm regioselectivity .
Q. What analytical techniques are essential for characterizing this compound?
X-ray crystallography is pivotal for confirming molecular conformation and hydrogen-bonding patterns, particularly for pyrimidine derivatives . Additionally, use H/C NMR to verify substituent positions and purity. High-resolution mass spectrometry (HRMS) and HPLC (with UV detection at ~254 nm) are recommended for assessing purity (>95%) and stability under varying pH conditions .
Q. How can researchers assess the compound’s solubility and stability in biological buffers?
Perform shake-flask solubility tests in PBS (pH 7.4) and DMSO-water mixtures. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis. The trifluoromethoxy group may enhance lipophilicity, requiring surfactants (e.g., Tween-80) for in vitro assays .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. ineffective results)?
Discrepancies may arise from differences in bacterial strains, compound purity, or assay conditions (e.g., nutrient media affecting bioavailability). Standardize testing using CLSI guidelines, confirm purity via orthogonal methods (HPLC, DSC), and include positive controls (e.g., ciprofloxacin). Cross-validate findings in multiple cell lines or animal models .
Q. How can computational modeling optimize the compound’s pharmacokinetic profile?
Use density functional theory (DFT) to predict metabolic hotspots (e.g., oxidation of the pyrimidine ring). Molecular docking against cytochrome P450 isoforms (e.g., CYP3A4) can identify potential drug-drug interactions. ADMET predictors (e.g., SwissADME) guide structural modifications to improve solubility or reduce hepatotoxicity .
Q. What challenges arise in scaling up synthesis, and how are they mitigated?
Scaling up palladium-catalyzed couplings often faces catalyst loading and reproducibility issues. Switch to ligand-free conditions (e.g., CuI-mediated Ullmann coupling) or flow chemistry to improve yield. Optimize solvent systems (e.g., replacing DMF with cyclopentyl methyl ether) for easier purification .
Q. How does the compound’s crystal packing influence its physicochemical properties?
X-ray data reveal that intramolecular N–H⋯N hydrogen bonds stabilize the pyrimidine core, while weak C–H⋯π interactions dictate crystal packing. These interactions affect solubility and melting point. Computational crystal structure prediction (CSP) tools like Mercury can guide polymorph screening for formulation development .
Q. What methodologies assess environmental persistence and ecotoxicity?
Follow OECD guidelines for hydrolysis (pH 1–13), photolysis (UV-Vis irradiation), and soil sorption (Koc measurements). Use Daphnia magna or algal growth inhibition tests (EC50) to evaluate aquatic toxicity. The trifluoromethoxy group may resist biodegradation, necessitating advanced oxidation processes (AOPs) for remediation studies .
Methodological Design
Q. How to design a robust structure-activity relationship (SAR) study for this compound?
(1) Synthesize analogs with varying substituents (e.g., replacing trifluoromethoxy with methoxy or halogens). (2) Test in vitro against target enzymes (e.g., kinase assays) with IC50 determination. (3) Use multivariate analysis (e.g., PCA) to correlate electronic (Hammett σ) or steric parameters (Taft Es) with activity. Include co-crystallization studies to validate binding modes .
Q. What statistical models are suitable for analyzing dose-response data in preclinical studies?
Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/ED50. For in vivo efficacy, use repeated-measures ANOVA with post-hoc Tukey tests. Account for batch-to-batch variability in compound purity via mixed-effects models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
